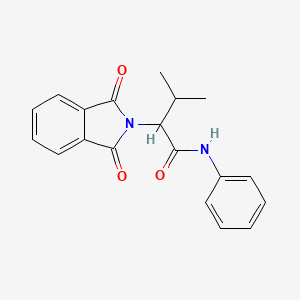
2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindolinones, which include compounds similar to the one you mentioned, are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . They are composed of a γ-lactam fused with a benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position .
Synthesis Analysis
The synthesis of isoindolinones often involves the reaction of 2-acylbenzonitriles with several nucleophiles . For example, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid in an acidic medium, followed by the fusion of alanine with phthalic anhydride at 150 °C .Molecular Structure Analysis
The molecular structure of isoindolinones can be analyzed using techniques such as single-crystal X-ray diffraction . DFT studies suggest that the highest occupied molecular orbital (HOMO) is over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is present mainly over the indole side .Chemical Reactions Analysis
The reactivity of isoindolinones can be explored through various reactions. For instance, the decarboxylation of malonate dimethylesters under Krapcho reaction conditions can yield the methyl acetate derivative directly under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindolinones can be analyzed using techniques such as UV-vis-NIR analysis, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) .Applications De Recherche Scientifique
Anxiogenic Activity
Research has investigated the anxiogenic activity of isatin derivatives (such as 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-phenylbutanamide) in rodent models. Isatin has been proposed as a biological factor responsible for stress and anxiety-related activities, demonstrating significant anxiogenic effects comparable to those induced by yohimbine. This supports the hypothesis that isatin and its derivatives may contribute to the activity of tribulin in clinical situations of stress and anxiety (Bhattacharya, Mitra, & Acharya, 1991).
Antimicrobial Activity
4-Aminophenylacetic acid derivatives, synthesized through condensation with phthalic anhydride, have shown promising antimicrobial activities. This suggests potential applications of these compounds, including the discussed chemical, in developing new antimicrobial agents (Bedair et al., 2006).
Anticonvulsant Properties
A series of γ-aminobutyric acid (GABA) derivatives, obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, displayed anticonvulsant activities in various seizure models. Among them, specific analogs showed promising activity, indicating the potential of these compounds for further development as anticonvulsant agents (Yadav et al., 2011).
Antiepileptic Activity
N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives were synthesized and evaluated for their antiepileptic activity. Certain compounds demonstrated significant efficacy, suggesting their potential as novel antiepileptic drugs. Molecular docking studies further supported their interaction with the GABAA receptor, providing a foundation for future investigations (Asadollahi et al., 2019).
Anti-inflammatory Applications
Novel thiazolidinone derivatives, synthesized using 2-(1,3-dioxoisoindolin-2-yl)acetamido as a precursor, exhibited promising anti-inflammatory activities in both in vitro and in vivo models. These findings indicate the therapeutic potential of these compounds in treating inflammatory conditions (Nikalje, Hirani, & Nawle, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12,16H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXMKRBRLLBIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2720404.png)
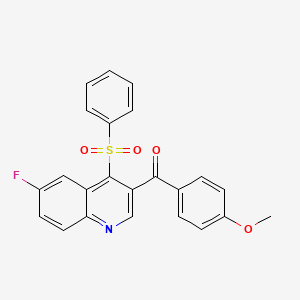

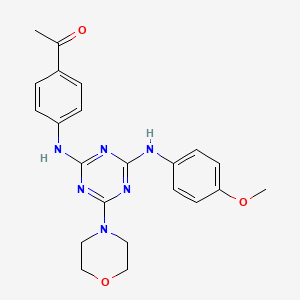
![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

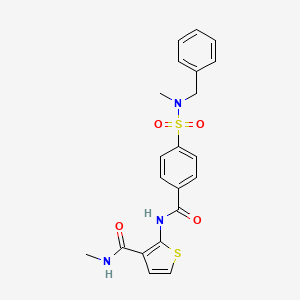
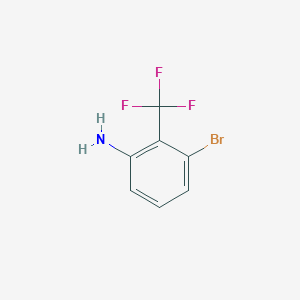

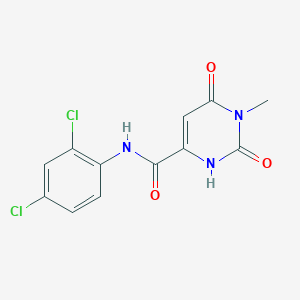
![1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2720426.png)
